molecular formula C19H20O2 B8150848 2-(Benzyloxy)-4-ethynyl-1-isobutoxybenzene

2-(Benzyloxy)-4-ethynyl-1-isobutoxybenzene

Cat. No.: B8150848
M. Wt: 280.4 g/mol
InChI Key: JTXHGKZMNSFSJA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-ethynyl-1-isobutoxybenzene is an organic compound that features a benzene ring substituted with benzyloxy, ethynyl, and isobutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the recovery and recycling of reagents, such as boronic acids, can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-ethynyl-1-isobutoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing biological processes at the molecular level . The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-ethynyl-1-isobutoxybenzene is unique due to the presence of the ethynyl and isobutoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-ethynyl-1-(2-methylpropoxy)-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O2/c1-4-16-10-11-18(20-13-15(2)3)19(12-16)21-14-17-8-6-5-7-9-17/h1,5-12,15H,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXHGKZMNSFSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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